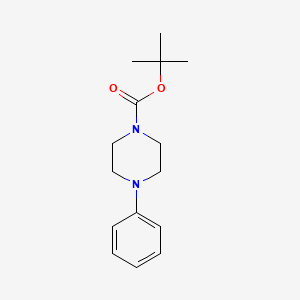

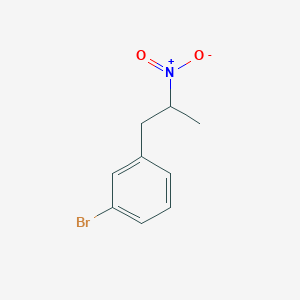

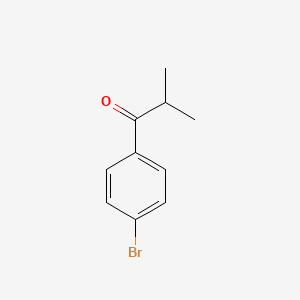

![molecular formula C15H19NO B1284172 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 81879-64-3](/img/structure/B1284172.png)

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Vue d'ensemble

Description

The compound of interest, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one, is a derivative of the 3-azabicyclo[3.3.1]nonan-9-one family, which is characterized by a bicyclic structure that includes a nine-membered ring system with a nitrogen atom. This structural motif is found in a variety of compounds that have been synthesized and studied for their potential pharmacological properties, including antiarrhythmic, antimicrobial, and analgesic activities .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of cyclohexanones with aldehydes and ammonium acetate, as seen in the preparation of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones . Additionally, sequential 'condensation–iodolactonization' reactions have been employed to create functionalized derivatives . The synthesis of these compounds often aims to introduce specific functional groups that can confer desirable pharmacological properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and molecular mechanics calculations . These studies have revealed that the bicyclic system typically adopts a flattened chair-chair conformation with substituents in equatorial positions, which is influenced by steric factors . The presence of an intramolecular NH…O=C hydrogen bond has been observed in some carbamate derivatives .

Chemical Reactions Analysis

The chemical reactivity of the 3-azabicyclo[3.3.1]nonan-9-one derivatives includes the formation of thiosemicarbazones and thiazolidin-4-ones, which have been synthesized to enhance antimicrobial properties . These reactions involve the cyclization of the azabicyclo[3.3.1]nonan-9-one core with various reagents to yield compounds with potential as antimicrobial agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by a range of spectroscopic techniques, including IR, HR-MS, and both 1D and 2D NMR . The detailed NMR analysis has confirmed that the synthesized 3-azabicycles exist in a twin-chair conformation with equatorial orientation of the substituents, which is consistent across different substitutions on the phenyl ring or the heterocycle . The electronic effects of such substitutions have provided insights into the behavior of these molecules.

Applications De Recherche Scientifique

1. Application in Anticancer Chemotherapeutics

- Summary of the Application : The bicyclo [3.3.1]nonane moiety, which is a part of the “3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one” structure, is predominant in most biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .

2. Application in Aerobic Oxidation of Alcohols

- Summary of the Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO), which is related to “3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one”, may be employed for the aerobic oxidation of alcohols .

3. Application in the Synthesis of Various Derivatives

- Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .

- Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .

- Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

4. Application in the Synthesis of Various Derivatives

- Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .

- Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .

- Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

5. Application in the Reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one

- Summary of the Application : The reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one with sodium borohydride was investigated .

- Results or Outcomes : The stereochemistry of reduction products was deduced from 1H and 13C NMR and mass spectra .

6. Application in the Synthesis of Amides, Schiff Bases, and Isothiocyanates

- Summary of the Application : 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes can be converted into various derivatives, including amides, Schiff bases, and isothiocyanates .

- Methods of Application : The oximes are subjected to catalytic hydrogenation over Raney nickel to produce the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines. These amines are then converted into various derivatives via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, condensation with benzaldehyde and 4-chlorobenzaldehyde, and treatment with thiophosgene in the presence of K2CO3 .

- Results or Outcomes : The 3-Benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

7. Application in the Reduction of 6-Acetoxy-3-benzyl-1-ethoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one

Safety And Hazards

Propriétés

IUPAC Name |

3-benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUMUDCNSLOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576130 | |

| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

CAS RN |

81879-64-3 | |

| Record name | 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

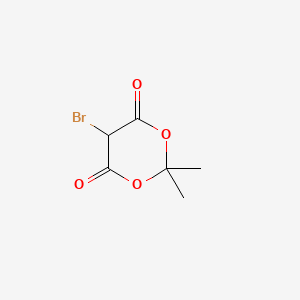

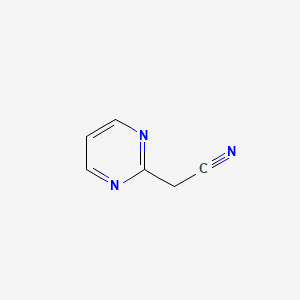

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)